Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate is an organic compound with a molecular formula of C14H15NO3S. This compound is characterized by the presence of a thienylcarbonyl group, an amino group, and a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate typically involves the reaction of ethyl cyclohexene-1-carboxylate with 2-thienyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylcarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-thienylcarbonyl)amino]acetate
- Ethyl 3-[(2-thienylcarbonyl)amino]benzoate
- Ethyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
Uniqueness
Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate is unique due to its specific structural features, including the cyclohexene ring and the thienylcarbonyl group
Properties
Molecular Formula |
C14H17NO3S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C14H17NO3S/c1-2-18-14(17)10-6-3-4-7-11(10)15-13(16)12-8-5-9-19-12/h5,8-9H,2-4,6-7H2,1H3,(H,15,16) |
InChI Key |
PREUEQFRVPWYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.